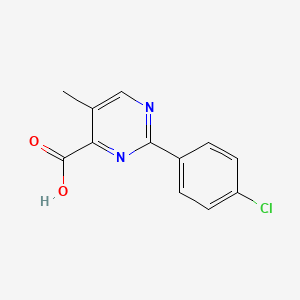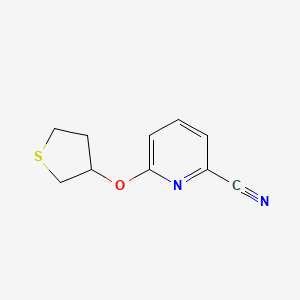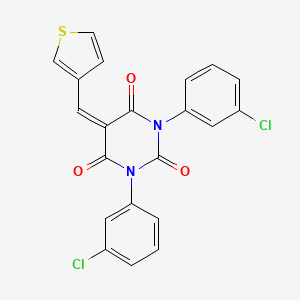
2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid” belongs to a class of organic compounds known as chlorophenyl compounds . These compounds contain a phenyl group substituted at one or more positions by a chlorine atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various methods such as X-ray crystallography . These methods provide detailed information about the atomic arrangement and bonding within the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds within the molecule, leading to the formation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties include melting point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Crystal Structures
Research has explored the supramolecular cocrystal formation of related pyrimidine derivatives, demonstrating their potential in understanding molecular interactions and crystal engineering. A study by Khalib et al. (2015) revealed the synthesis and structural determinations of a cocrystal involving 2-amino-4-chloro-6-methylpyrimidine and 4-methylbenzoic acid, showcasing the relevance of such compounds in supramolecular chemistry and crystallography (Khalib, Thanigaimani, Arshad, & Razak, 2015).
Application in Drug Synthesis
The synthesis of potential pyrimidine derivatives, as demonstrated by Al-Masoudi et al. (2014), highlights the importance of 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid analogs in drug development, particularly in the context of HIV and Kinesin Eg5 inhibitors (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Antimicrobial and Antibacterial Properties
Babu et al. (2016) synthesized derivatives of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid, revealing their antimicrobial activity. This underscores the significance of such compounds in developing new antimicrobial agents (Babu, Babu, Ravisankar, & Latha, 2016).
Role in Hydrogen Bonding Studies
The study of hydrogen bonding in pyrimidine derivatives is crucial for understanding molecular interactions. Balasubramani et al. (2007) investigated the crystal structures of pyrimethamine derivatives, highlighting the role of hydrogen bonding in stabilizing these structures (Balasubramani, Muthiah, & Lynch, 2007).
Organic Synthesis and Chemical Transformations
Mahapatra et al. (2011) focused on the hydrogen bonding interactions of 2-amino-4-methylpyrimidine with dicarboxylic acids, demonstrating its potential in organic synthesis and the formation of complex chemical structures (Mahapatra, Sahoo, Goswami, & Fun, 2011).
Medicinal Chemistry and Bioactive Molecules
In the field of medicinal chemistry, the study of pyrimidine derivatives has led to the identification of compounds with potential bioactive properties. For instance, the evaluation of antioxidant and antitumor activities of some prepared nitrogen heterocycles by El-Moneim et al. (2011) illustrates the significance of pyrimidine derivatives in the search for new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-methylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-6-14-11(15-10(7)12(16)17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKAXVDFMIPOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate](/img/structure/B2441230.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2441232.png)

![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)
![5-Ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2441235.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)
![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2441239.png)



![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)